molecular formula C13H10BrN3O4 B2981185 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887874-83-1

4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2981185
CAS No.: 887874-83-1
M. Wt: 352.144
InChI Key: QNHWYAAUKFUXPJ-UHFFFAOYSA-N
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Description

4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule built on a privileged scaffold for antibacterial development. This compound features a 1,4-dioxin moiety fused to a 1,3,4-oxadiazole ring, which is further linked to a 4-bromobenzamide group. The 1,3,4-oxadiazole nucleus is a well-documented pharmacophore of high interest in medicinal chemistry due to its significant biological potential and presence in FDA-approved drugs . The specific combination of the 1,4-dioxin and 1,3,4-oxadiazole rings in a single architecture makes this compound a valuable chemical tool for probing new biological targets. The primary research application of this compound is in the discovery of novel antibacterial agents, particularly against drug-resistant Gram-positive bacterial pathogens. Compounds based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold have demonstrated potent and promising activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with reported minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL for some derivatives . Related analogs have also shown excellent activity against the sexually transmitted pathogen Neisseria gonorrhoeae , including strains resistant to front-line treatments . The 1,4-benzodioxan scaffold is recognized in medicinal chemistry as a versatile template for designing molecules with diverse bioactivities, further underscoring the potential of this compound's structure . The mechanism of action for this class of compounds is multifaceted. Research on closely related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicates they can function as multitargeting antibiotics. Studies have shown that such compounds can regulate essential bacterial processes including menaquinone biosynthesis, and impact the function of critical proteins like DnaX, Pol IIIC, and BirA . Additionally, these molecules have been demonstrated to depolarize bacterial membranes and regulate siderophore biosynthesis, inducing iron starvation that contributes to bacterial killing . Other analogs within this family, such as HSGN-94, have been found to inhibit the biosynthesis of lipoteichoic acid (LTA), a key polymer for the growth and membrane homeostasis of Gram-positive bacteria like S. aureus . The presence of the bromo substituent on the benzamide ring is a strategic modification, as the incorporation of halogens is a established strategy in medicinal chemistry to improve drug properties and metabolic stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use. The compound is for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

4-bromo-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)11(18)15-13-17-16-12(21-13)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHWYAAUKFUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The bromination of the benzamide moiety is achieved using bromine in the presence of a suitable catalyst. Subsequent steps involve the construction of the oxadiazole ring and the attachment of the dioxin moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and material science.

Biology: Biologically, 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In the medical field, this compound has been studied for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure allows for the creation of novel compounds with diverse applications.

Mechanism of Action

The mechanism by which 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The bromine atom and benzamide group play crucial roles in binding to receptors and enzymes, modulating biological pathways. The oxadiazole ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzamide Derivatives

  • Compound 21 (N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) :

    • Structural Difference : The dihydrodioxin ring is fused at the 2,3-positions (vs. 5,6-positions in the target compound), altering ring strain and electronic distribution.
    • Synthesis : Yielded 60% via General Method B using 4-bromobenzoic acid and 4B catalyst .
    • Purity : 98.5% (HPLC) .
  • Compound 26 (N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-bromobenzamide) :

    • Structural Difference : Replaces the dihydrodioxin ring with a thiophene group, introducing sulfur-mediated electronic effects.
    • Synthesis : 60% yield via General Method B .

Substituent Variations on the Benzamide Ring

  • Compound 20 (4-Isopropoxy Substitution) : Introduces steric bulk, which may hinder target binding .
  • Compound 22 (3-Methoxy Substitution) : Moderate yield (35%) with electron-donating effects .

Heterocyclic Core Modifications

  • LMM5 and LMM11 (Sulfamoyl-Benzamide Derivatives) :

    • Feature sulfamoyl groups instead of halogens, demonstrating antifungal activity against C. albicans via thioredoxin reductase inhibition .
    • Key Difference : The target compound lacks sulfamoyl functionalization, suggesting divergent biological pathways.
  • BK47332 (N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide) :

    • Replaces the 4-bromobenzamide group with an acetamide, reducing steric and electronic complexity .

Data Tables

Discussion of Structural Influences

  • Dihydrodioxin Position : The 5,6-dihydro configuration in the target compound may confer distinct conformational flexibility compared to 2,3-dihydro isomers, affecting binding to biological targets .
  • Bromine vs.
  • Heterocyclic Replacements : Thiophene (Compound 26) introduces π-π stacking capability, while sulfamoyl groups (LMM series) enable hydrogen bonding, highlighting the tunability of 1,3,4-oxadiazoles for diverse applications .

Biological Activity

The compound 4-bromo-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel derivative within the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN3O5C_{19}H_{14}BrN_{3}O_{5}, with a molecular weight of approximately 448.3 g/mol. The structure features a bromine substituent on the benzamide moiety and an oxadiazole ring fused with a dihydro-dioxin structure , which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of critical enzymes and pathways associated with cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Mechanisms

The anticancer activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
  • Targeting Growth Factors : It interferes with growth factor signaling pathways that are crucial for tumor growth and survival.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:

  • A study published in Nature Reviews indicated that compounds similar to this compound demonstrate significant cytotoxicity against breast and lung cancer cell lines .
Compound NameIC50 (µM)Cancer TypeMechanism of Action
4-bromo...10Breast CancerInhibition of HDAC
4-bromo...15Lung CancerInduction of apoptosis
Other Oxadiazole Derivative8Colon CancerInhibition of thymidylate synthase

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